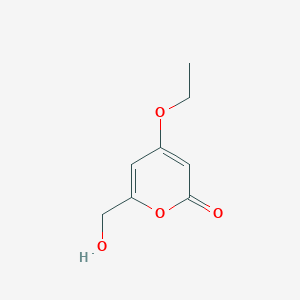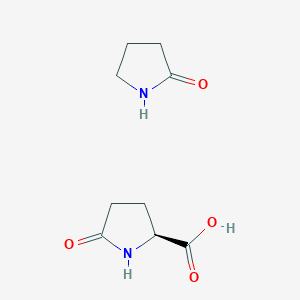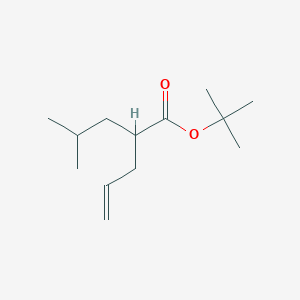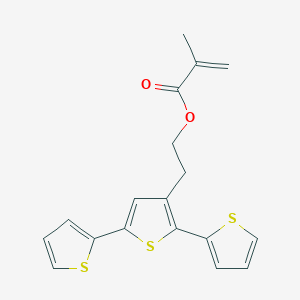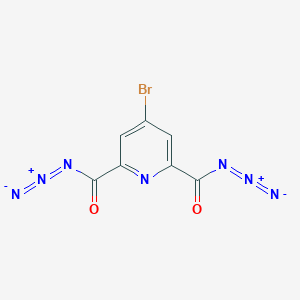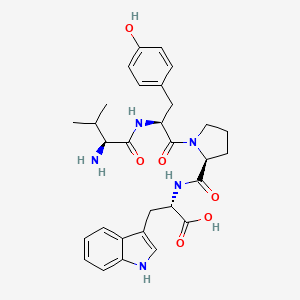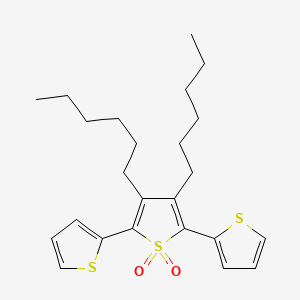
3,4-Dihexyl-2,5-di(thiophen-2-yl)-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their high resonance energy, electrophilic reactivity, and π-electron density.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method is the oxidation of 2,5-Di(2-thienyl)-3,4-dihexylthiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the 1,1-dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to the corresponding thiophene or partially reduced intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include higher oxidation state derivatives, reduced thiophenes, and substituted thiophene derivatives .
科学的研究の応用
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent charge mobility and π-conjugation.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
作用機序
The mechanism of action of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide involves its interaction with molecular targets through its π-electron system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. The specific pathways and molecular targets depend on the context of its use, such as in electronic devices or biological systems .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
Thiophene 1,1-dioxides: These compounds share similar oxidation states and reactivity patterns.
Uniqueness
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide stands out due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in various applications .
特性
CAS番号 |
227464-61-1 |
|---|---|
分子式 |
C24H32O2S3 |
分子量 |
448.7 g/mol |
IUPAC名 |
3,4-dihexyl-2,5-dithiophen-2-ylthiophene 1,1-dioxide |
InChI |
InChI=1S/C24H32O2S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-28-22)29(25,26)23(19)21-15-11-17-27-21/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChIキー |
GNDIAKGFLPIHMR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



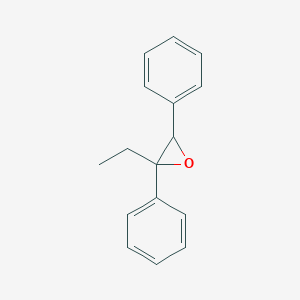
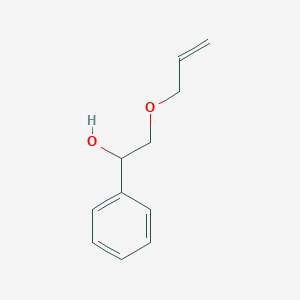
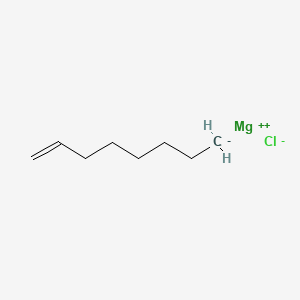
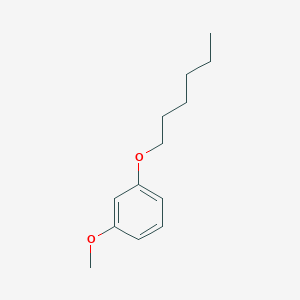

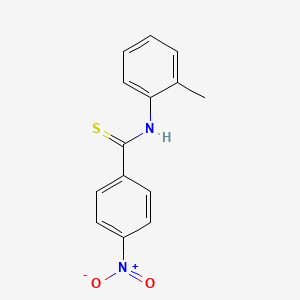
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
